4-Ethylpiperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield . Another common method includes the Ugi reaction, which is a multi-component reaction that allows for the formation of complex molecules in a single step .
Industrial Production Methods: In industrial settings, the production of this compound often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods are preferred due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazine-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-Ethylpiperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Piperazine
- 1-Methylpiperazine
- 1-Phenylpiperazine
Comparison: 4-Ethylpiperazine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to piperazine, it has enhanced stability and reactivity, making it more suitable for certain applications .
Properties
Molecular Formula |
C7H16N4 |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-ethylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c1-2-10-3-5-11(6-4-10)7(8)9/h2-6H2,1H3,(H3,8,9) |
InChI Key |
GOHSBAJKFRIIOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.